![molecular formula C26H25N5O B1228478 [3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1228478.png)
[3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone
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Overview
Description
[3-(4-methylphenyl)-1-phenyl-4-pyrazolyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone is a member of pyridines and a member of piperazines.
Scientific Research Applications
Antitumor Activity
One significant application of related compounds to 3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl-4-(2-pyridinyl)-1-piperazinylmethanone is in antitumor activity. Research shows that compounds with a similar structure have been evaluated for their cytotoxic activity against several tumor cell lines, exhibiting potent antitumor activity against various human carcinomas without causing undesirable effects in mice (Naito et al., 2005). Additionally, compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle demonstrated effective anticancer activity in vitro on multiple cancer cell lines (Turov, 2020).
Antimicrobial Activity
Compounds structurally related to 3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl-4-(2-pyridinyl)-1-piperazinylmethanone have also shown promising antimicrobial activities. Research indicates that synthesized derivatives of similar compounds exhibit significant antibacterial activity against various bacterial and fungal strains (Yar et al., 2006).
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds similar to 3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl-4-(2-pyridinyl)-1-piperazinylmethanone have been extensively studied. These studies have focused on understanding the reaction mechanisms and structural properties of such compounds, contributing to the development of novel synthetic methods and compounds with potential therapeutic applications (Quiroga et al., 1999).
properties
Product Name |
[3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone |
---|---|
Molecular Formula |
C26H25N5O |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C26H25N5O/c1-20-10-12-21(13-11-20)25-23(19-31(28-25)22-7-3-2-4-8-22)26(32)30-17-15-29(16-18-30)24-9-5-6-14-27-24/h2-14,19H,15-18H2,1H3 |
InChI Key |
IMWVJDCOIKUSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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